2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine
Overview
Description
2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a trimethylsilyl-ethynyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- **Attachment of the Pyrrolidine
Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Properties
IUPAC Name |
2-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2Si/c1-18(2,3)9-6-12-10-13(15)16-14(11-12)17-7-4-5-8-17/h10-11H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFWWHMZDDTGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC(=C1)F)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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